Cas no 2034608-26-7 (1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one)

1-{2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one is a heterocyclic compound featuring a thienopyridine core substituted with a chloro group and a fluorophenyl ketone moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The chloro and fluoro substituents enhance reactivity and selectivity, making it valuable for further functionalization. Its rigid fused-ring system may contribute to binding affinity in target interactions. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Researchers may explore its use in developing novel pharmacophores or as a scaffold for drug discovery.
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one structure
2034608-26-7 structure
商品名:1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one
CAS番号:2034608-26-7
MF:C15H13ClFNOS
メガワット:309.78622508049
CID:5335682
PubChem ID:122161989

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-fluorophenyl)ethanone
    • AKOS032461680
    • 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one
    • 2034608-26-7
    • F6553-7023
    • インチ: 1S/C15H13ClFNOS/c16-14-8-11-9-18(6-5-13(11)20-14)15(19)7-10-1-3-12(17)4-2-10/h1-4,8H,5-7,9H2
    • InChIKey: VNRVWNYOGXSGOO-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CC2C=C(Cl)SC=2CC1)CC1=CC=C(F)C=C1

計算された属性

  • せいみつぶんしりょう: 309.0390411g/mol
  • どういたいしつりょう: 309.0390411g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 362
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • 密度みつど: 1.377±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 491.3±45.0 °C(Predicted)
  • 酸性度係数(pKa): -0.93±0.20(Predicted)

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6553-7023-3mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one
2034608-26-7
3mg
$63.0 2023-09-08
Life Chemicals
F6553-7023-75mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one
2034608-26-7
75mg
$208.0 2023-09-08
Life Chemicals
F6553-7023-30mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one
2034608-26-7
30mg
$119.0 2023-09-08
Life Chemicals
F6553-7023-50mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one
2034608-26-7
50mg
$160.0 2023-09-08
Life Chemicals
F6553-7023-1mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one
2034608-26-7
1mg
$54.0 2023-09-08
Life Chemicals
F6553-7023-2mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one
2034608-26-7
2mg
$59.0 2023-09-08
Life Chemicals
F6553-7023-40mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one
2034608-26-7
40mg
$140.0 2023-09-08
Life Chemicals
F6553-7023-25mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one
2034608-26-7
25mg
$109.0 2023-09-08
Life Chemicals
F6553-7023-10mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one
2034608-26-7
10mg
$79.0 2023-09-08
Life Chemicals
F6553-7023-15mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one
2034608-26-7
15mg
$89.0 2023-09-08

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one 関連文献

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-oneに関する追加情報

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one: A Comprehensive Overview

The compound with CAS No. 2034608-26-7, known as 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structural features and potential applications in drug discovery and material science.

The molecular structure of this compound is characterized by a thienopyridine ring system fused with a fluorophenyl group and a ketone functional group. The thieno[3,2-c]pyridine moiety is a heterocyclic aromatic system that contributes to the compound's stability and reactivity. The presence of the chlorine atom at the 2-position of the thienopyridine ring introduces electronic effects that can influence the compound's chemical reactivity and biological activity. Additionally, the 4-fluorophenyl group attached to the ethanone backbone introduces further electronic and steric effects, making this compound a versatile building block for various chemical transformations.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of kinase inhibitors and other enzyme-targeted therapeutic agents. The ability to modify the substituents on the thienopyridine and phenyl rings allows for fine-tuning of the compound's pharmacokinetic properties, such as solubility and bioavailability. This makes it an attractive candidate for drug design pipelines targeting diseases such as cancer and neurodegenerative disorders.

In terms of synthesis, this compound can be prepared via a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The use of transition metal catalysts has been particularly effective in constructing the carbon-heteroatom bonds within the molecule. For example, palladium-catalyzed cross-coupling reactions have been employed to attach the 4-fluorophenyl group to the thienopyridine core. These methods not only enhance the efficiency of synthesis but also allow for greater control over the stereochemistry of the product.

The application of computational chemistry techniques has further advanced our understanding of this compound's properties. Density functional theory (DFT) calculations have been used to study its electronic structure and reactivity patterns. These insights have been instrumental in predicting its behavior in various chemical environments and guiding experimental designs for further optimization.

From an environmental standpoint, this compound has been evaluated for its potential impact on ecosystems. Studies indicate that it exhibits moderate biodegradability under aerobic conditions, which is a favorable trait for reducing its environmental footprint. However, further research is required to assess its long-term persistence in different environmental matrices.

In conclusion, 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one (CAS No. 2034608-26-7) represents a promising molecule with diverse applications across multiple disciplines. Its unique structural features and tunable properties make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in advancing scientific innovation.

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